REACTION_CXSMILES
|
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.S([O-])([O-])(=O)=O.[Mg+2].[CH2:18]([C:22]1[C:26]([CH2:27][OH:28])=[C:25]([CH3:29])[O:24][N:23]=1)[CH2:19][CH2:20][CH3:21]>C(Cl)Cl.CCOCC>[CH2:18]([C:22]1[C:26]([CH:27]=[O:28])=[C:25]([CH3:29])[O:24][N:23]=1)[CH2:19][CH2:20][CH3:21] |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=NOC(=C1CO)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of silica
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, 0 to 50% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NOC(=C1C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |